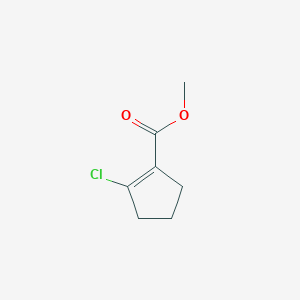
1-Cyclopentene-1-carboxylic acid, 2-chloro-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Cyclopentene-1-carboxylic acid, 2-chloro-, methyl ester is a useful research compound. Its molecular formula is C7H9ClO2 and its molecular weight is 160.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Cyclopentene-1-carboxylic acid, 2-chloro-, methyl ester is an organic compound characterized by its unique cyclopentene structure, which includes a carboxylic acid group and a chlorine atom. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which are influenced by its structural features. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
- Molecular Formula : C₇H₉ClO₂
- Molecular Weight : Approximately 160.60 g/mol
- Appearance : Colorless liquid
- Density : About 1.4 g/cm³
- Boiling Point : Approximately 248.2 °C at 760 mmHg
The compound's reactivity is influenced by its functional groups, particularly the ester and chloro substituents, which can affect interactions with biological macromolecules.
This compound has been investigated for its interactions with enzymes and proteins. These interactions can lead to modulation of enzymatic activity through inhibition or activation.
Enzyme Interactions
The compound may interact with various enzymes involved in metabolic pathways. For instance:
- Inhibition of Enzymes : It can inhibit specific enzymes, potentially leading to altered metabolic processes.
- Activation of Enzymes : Conversely, it may activate certain enzymes, enhancing metabolic activity.
Cellular Effects
This compound influences cellular functions significantly:
- Cell Signaling : It modulates signaling pathways that can affect gene expression and cellular metabolism.
- Gene Expression : Changes in gene expression profiles have been noted, particularly in genes related to energy production and biosynthesis .
Molecular Mechanisms
The molecular mechanisms through which this compound exerts its effects include:
- Binding Interactions : The compound binds to specific biomolecules, altering their function.
- Subcellular Localization : Its localization within cells can dictate its biological activity, affecting interactions with target proteins and pathways.
Dosage Effects and Toxicity
Studies indicate that the biological effects of this compound are dose-dependent:
- Low Doses : At lower concentrations, beneficial effects are observed.
- High Doses : Increased concentrations may lead to toxicity or adverse effects in animal models.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds similar to this compound:
| Study | Findings |
|---|---|
| Investigated antimicrobial activity; potential as a therapeutic agent against bacterial infections. | |
| Study B | Explored structural analogs showing varying MICs against Gram-positive and Gram-negative bacteria. |
| Study C | Chemical reactivity studies indicating potential interactions with proteins and enzymes affecting biological pathways. |
Eigenschaften
IUPAC Name |
methyl 2-chlorocyclopentene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO2/c1-10-7(9)5-3-2-4-6(5)8/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENYKUCNYIQEBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCC1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458263 |
Source


|
| Record name | 1-Cyclopentene-1-carboxylic acid, 2-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66839-38-1 |
Source


|
| Record name | 1-Cyclopentene-1-carboxylic acid, 2-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













